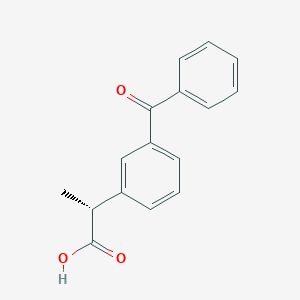

(R)-Ketoprofen

Übersicht

Beschreibung

R-Ketoprofen ist ein nicht-steroidales Antirheumatikum (NSAR), das zur Klasse der Propionsäuren gehört. Es ist das R-Enantiomer von Ketoprofen, das üblicherweise zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie rheumatoider Arthritis, Osteoarthritis und Dysmenorrhoe eingesetzt wird . Im Gegensatz zu seinem S-Enantiomer ist R-Ketoprofen weniger potent in der Hemmung von Cyclooxygenase (COX)-Enzymen, weist aber einzigartige pharmakokinetische Eigenschaften auf .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

R-Ketoprofen kann durch verschiedene Verfahren synthetisiert werden, darunter chirale Trennung und asymmetrische Synthese. Ein häufiges Verfahren beinhaltet die Trennung von racemischem Ketoprofen unter Verwendung chiraler Agenzien oder Enzyme, um das R-Enantiomer zu trennen . Ein weiterer Ansatz ist die asymmetrische Synthese, bei der chirale Katalysatoren verwendet werden, um selektiv das R-Enantiomer zu produzieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von R-Ketoprofen beinhaltet typischerweise großtechnische Verfahren zur chiralen Trennung. Diese Verfahren verwenden oft Hochleistungsflüssigkeitschromatographie (HPLC) mit chiralen stationären Phasen, um die gewünschte enantiomere Reinheit zu erreichen . Die Verwendung von Biokatalysatoren und enzymatischer Trennung wird auch für die industrielle Produktion im großen Maßstab untersucht, da sie effizient und umweltfreundlich ist .

Analyse Chemischer Reaktionen

Reaktionstypen

R-Ketoprofen unterliegt verschiedenen chemischen Reaktionen, darunter:

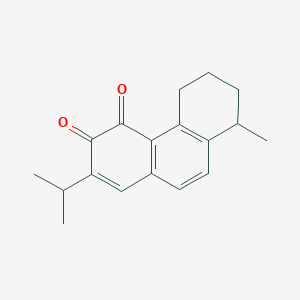

Oxidation: R-Ketoprofen kann oxidiert werden, um Ketoprofenchinon zu bilden.

Reduktion: Die Ketongruppe in R-Ketoprofen kann reduziert werden, um sekundäre Alkohole zu bilden.

Substitution: Halogenierungs- und Nitrierungsreaktionen können am aromatischen Ring von R-Ketoprofen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Halogenierung kann mit Halogenen (Cl2, Br2) in Gegenwart eines Katalysators erreicht werden.

Hauptprodukte, die gebildet werden

Oxidation: Ketoprofenchinon.

Reduktion: Sekundäre Alkohole.

Substitution: Halogenierte und nitrierte Derivate von R-Ketoprofen.

Wissenschaftliche Forschungsanwendungen

R-Ketoprofen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Enzymaktivitäten.

Medizin: Erforscht für sein Potenzial bei der Behandlung von Entzündungen und Schmerzmanagement.

Wirkmechanismus

R-Ketoprofen entfaltet seine Wirkung in erster Linie durch die Hemmung von Cyclooxygenase (COX)-Enzymen, die an der Synthese von Prostaglandinen beteiligt sind . Prostaglandine sind Mediatoren von Entzündungen und Schmerzen. Durch die Hemmung von COX-Enzymen reduziert R-Ketoprofen die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden . Zusätzlich unterliegt R-Ketoprofen einer chiralen Inversion, um S-Ketoprofen zu bilden, das eine stärkere COX-hemmende Aktivität besitzt .

Wirkmechanismus

R-Ketoprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, R-Ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, R-Ketoprofen undergoes chiral inversion to form S-Ketoprofen, which has a more potent COX-inhibiting activity .

Vergleich Mit ähnlichen Verbindungen

R-Ketoprofen wird mit anderen NSAR wie Ibuprofen und Naproxen verglichen:

Liste ähnlicher Verbindungen

- Ibuprofen

- Naproxen

- Dexketoprofen (S-Enantiomer von Ketoprofen)

- Flurbiprofen

Die einzigartigen pharmakokinetischen Eigenschaften von R-Ketoprofen und die geringere chirale Inversionsrate machen es zu einer wertvollen Verbindung für spezifische therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(2R)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204652 | |

| Record name | (R)-Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56105-81-8 | |

| Record name | (R)-Ketoprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

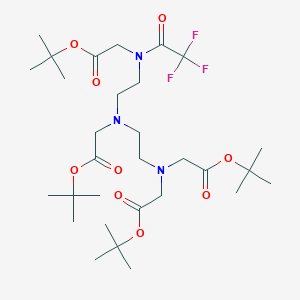

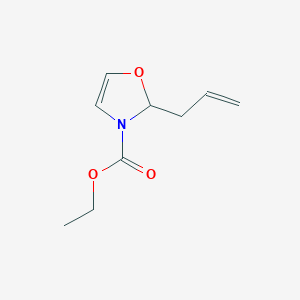

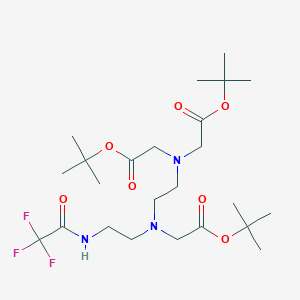

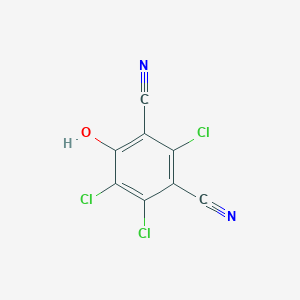

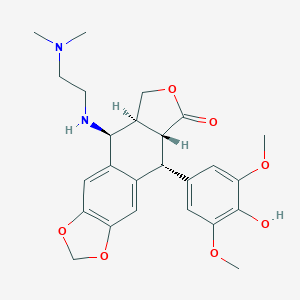

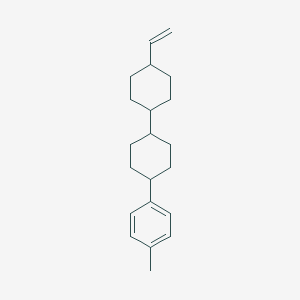

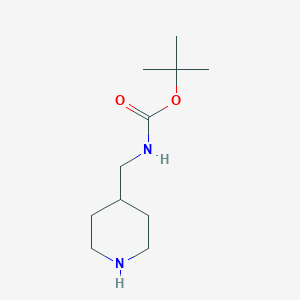

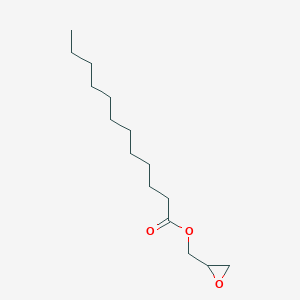

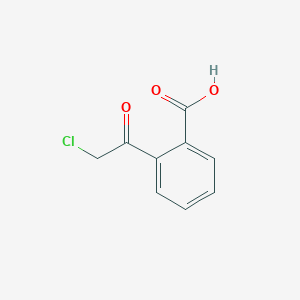

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key pharmacological difference between (R)-Ketoprofen and (S)-Ketoprofen?

A1: (S)-Ketoprofen is a potent cyclooxygenase (COX) inhibitor, primarily responsible for the anti-inflammatory effects of racemic ketoprofen. [, ] this compound exhibits significantly weaker COX inhibition and possesses analgesic properties that appear to be independent of prostaglandin synthesis inhibition. [, ]

Q2: Does this compound undergo chiral inversion to (S)-Ketoprofen in vivo?

A2: Yes, this compound undergoes unidirectional chiral inversion to (S)-Ketoprofen in various species, including rats, monkeys, and calves. [, , , , ] The extent of inversion varies among species. For example, in rats, up to 59.5% of this compound can be converted to (S)-Ketoprofen. []

Q3: How does renal function affect the pharmacokinetics of this compound and (S)-Ketoprofen?

A3: Decreased renal function leads to increased exposure to both this compound and (S)-Ketoprofen, primarily due to reduced clearance. Interestingly, a study in end-stage renal disease patients found a disproportionate increase in (S)-Ketoprofen and its acyl glucuronide, suggesting amplification of chiral inversion from the (R)-enantiomer. []

Q4: Does co-administration of this compound influence the bioavailability of (S)-Ketoprofen?

A4: A study in dogs found that the absorption and bioavailability of (S)-Ketoprofen were not affected by the co-administration of this compound. []

Q5: Is there evidence of stereoselective metabolism of Ketoprofen in the skin?

A5: Yes, studies using ketoprofen ethyl ester as a model drug found that human skin homogenates primarily metabolized the compound to this compound. Human Carboxylesterase-2 (hCE-2), highly expressed in the skin, is believed to be responsible for this stereoselective hydrolysis. [, ]

Q6: Does this compound contribute to the anti-inflammatory activity of racemic Ketoprofen?

A6: While (S)-Ketoprofen is the primary COX inhibitor, this compound contributes to the overall anti-inflammatory effects of racemic Ketoprofen, potentially through mechanisms beyond prostaglandin synthesis inhibition. In contrast to (S)-Ketoprofen, this compound did not significantly increase the production of inflammatory cytokines like TNF and IL-1, even at COX-inhibiting concentrations. []

Q7: What is the role of this compound in the analgesic activity of racemic Ketoprofen?

A7: this compound appears to play a significant role in the analgesic activity of racemic Ketoprofen. Studies suggest that this compound may exert analgesic effects independent of prostaglandin inhibition. [, ]

Q8: How do the enantiomers of Ketoprofen interact differently with bovine serum albumin (BSA)?

A8: Studies utilizing circular dichroism and fluorescence spectroscopy revealed that this compound and (S)-Ketoprofen exhibit distinct binding characteristics to BSA. The two enantiomers form diastereomeric complexes with BSA, with differing stability constants and circular dichroism spectra. Furthermore, the binding sites on BSA differ between the enantiomers; this compound preferentially binds to the primary site, while (S)-Ketoprofen favors the secondary site. [] This highlights the chiral recognition capabilities of BSA and emphasizes the potential for stereoselective interactions between chiral drugs and proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)